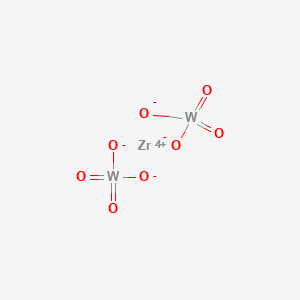

Zirconium tungstate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zirconium tungstate is a compound with the chemical formula Zr(WO₄)₂. It is known for its unique property of negative thermal expansion, meaning it contracts when heated over a wide range of temperatures. This characteristic makes it a subject of significant interest in materials science and engineering .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zirconium tungstate can be synthesized through various methods. One common method involves the hydrothermal synthesis route, where zirconium chloride and sodium tungstate are mixed in an aqueous solution, followed by heating at high temperatures . Another method involves the solid-state reaction of zirconium dioxide and tungsten trioxide at elevated temperatures, followed by rapid cooling to stabilize the desired phase .

Industrial Production Methods: Industrial production of this compound typically involves the solid-state reaction method due to its scalability. The process includes mixing stoichiometric amounts of zirconium dioxide and tungsten trioxide, heating the mixture to around 900°C, and then rapidly cooling it to room temperature to obtain the metastable cubic phase .

Analyse Des Réactions Chimiques

Types of Reactions: Zirconium tungstate primarily undergoes reactions involving its thermal properties. It is known for its negative thermal expansion, which is a result of the vibrational modes within its crystal structure . It does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The synthesis of this compound typically involves reagents like zirconium chloride, sodium tungstate, and hydrochloric acid in hydrothermal synthesis . In solid-state reactions, zirconium dioxide and tungsten trioxide are the primary reagents .

Major Products Formed: The primary product formed from these reactions is this compound itself, with its unique cubic phase that exhibits negative thermal expansion .

Applications De Recherche Scientifique

Zirconium tungstate has a wide range of scientific research applications due to its unique properties. It is used in the development of composite materials to control thermal expansion, which is crucial in precision instruments and aerospace applications . Additionally, it is being explored for use in radiation shielding materials due to its ability to attenuate gamma rays . In the field of electronics, it is used in the production of materials that require stable dimensions over a range of temperatures .

Mécanisme D'action

The negative thermal expansion of zirconium tungstate is driven by phonon vibrations within its crystal structure. These vibrations involve the near-rigid WO₄ units and Zr-O bonds at low frequencies, with increasing deformation of O-W-O and O-Zr-O bond angles as the temperature rises . This mechanism is unique and not fully understood, but it is believed to involve a combination of vibrational modes that lead to the contraction of the material when heated .

Comparaison Avec Des Composés Similaires

Similar Compounds: Compounds similar to zirconium tungstate include other materials that exhibit negative thermal expansion, such as scandium fluoride (ScF₃), zinc cyanide (Zn(CN)₂), and copper(I) oxide (Cu₂O) .

Uniqueness: What sets this compound apart from these compounds is its isotropic negative thermal expansion over a wide temperature range, from near absolute zero to over 1000 K . This makes it particularly valuable in applications where uniform thermal contraction is required across different dimensions.

Propriétés

Formule moléculaire |

O8W2Zr |

|---|---|

Poids moléculaire |

586.9 g/mol |

Nom IUPAC |

dioxido(dioxo)tungsten;zirconium(4+) |

InChI |

InChI=1S/8O.2W.Zr/q;;;;4*-1;;;+4 |

Clé InChI |

OJLGWNFZMTVNCX-UHFFFAOYSA-N |

SMILES canonique |

[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Zr+4] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)

![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)

![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)

![[(2R,3R,4S,5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate](/img/structure/B13831518.png)

![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)